3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Description
Molecular Formula and Stereochemical Configuration Analysis
The molecular composition of 3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride is defined by the empirical formula C11H22ClNO, corresponding to a molecular weight of 219.75 grams per mole. The compound exists as a hydrochloride salt, where the basic nitrogen atom of the piperidine ring forms an ionic interaction with the chloride anion. The structure incorporates a six-membered saturated heterocycle containing nitrogen at position 1, with the characteristic 2-(cyclopropylmethoxy)ethyl substituent attached at position 3 of the piperidine ring.
The stereochemical analysis reveals that the compound contains multiple asymmetric centers, with the piperidine ring itself contributing to the overall three-dimensional architecture. The cyclopropyl moiety introduces additional rigidity to the molecular framework through its constrained three-membered ring system. The ether linkage connecting the cyclopropylmethyl group to the ethyl chain provides rotational flexibility, allowing for various conformational states in solution and solid phases.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C11H22ClNO |
| Molecular Weight | 219.75 g/mol |
| Chemical Abstracts Service Number | 1220028-35-2 |
| SMILES Notation | [H]Cl.C1(CCOCC2CC2)CNCCC1 |
| MDL Number | MFCD13560195 |
The compound's structural complexity arises from the combination of the saturated piperidine heterocycle with the flexible aliphatic chain bearing the cyclopropylmethoxy functionality. This architectural arrangement creates multiple potential conformations that can be adopted depending on environmental conditions and intermolecular interactions. The presence of both hydrophobic cyclopropyl and hydrophilic ether functionalities contributes to the compound's amphiphilic character, influencing its physicochemical properties and potential biological interactions.
X-ray Crystallography and Conformational Studies
X-ray crystallographic analysis represents the gold standard for determining precise three-dimensional molecular structures in the solid state. The technique exploits the diffraction of X-ray radiation by the periodic arrangement of atoms within crystalline lattices, where the interatomic distances correspond to X-ray wavelengths on the order of 1 angstrom. For piperidine derivatives such as this compound, crystallographic studies provide crucial insights into conformational preferences and intermolecular packing arrangements.
The crystallization process for this compound requires careful optimization of conditions including temperature, solvent composition, and concentration gradients. Typical approaches involve vapor diffusion techniques performed at both room temperature and 4 degrees Celsius to explore various crystallization pathways. The resulting crystals must achieve minimum dimensions of 0.1 millimeters in the longest direction to provide sufficient diffraction volume for structural determination.
Related piperidine derivatives have demonstrated distinct conformational preferences based on the hybridization state of carbon atoms adjacent to the nitrogen center. Specifically, carbon atoms in sp3 hybridization favor chair conformations of the piperidine ring, while sp2 hybridized carbons promote half-chair conformations. For this compound, the sp3 character of the carbon bearing the substituent suggests a preference for the chair conformation.
| Crystallographic Parameter | Typical Range |
|---|---|
| Minimum Crystal Dimension | ≥ 0.1 mm |
| Exposure Time (Synchrotron) | < 1 minute |
| Exposure Time (Laboratory) | Several hours |
| Resolution Requirements | Atomic level |
| Temperature Conditions | Room temperature or 100 K |
The conformational analysis of piperidine systems reveals that the six-membered heterocycle exhibits significant flexibility, with chair conformations being energetically favored in most cases. The total puckering amplitude and Cremer parameters provide quantitative measures of ring distortion from ideal geometries. For the title compound, the presence of the extended side chain at position 3 introduces additional conformational complexity through rotation about the carbon-carbon and carbon-oxygen bonds within the substituent.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The cyclopropyl protons typically appear as complex multipiples in the region between 0.2 and 1.2 parts per million, while the piperidine ring protons generate signals between 1.4 and 3.0 parts per million.
The methoxy protons contribute a distinctive singlet around 3.7 parts per million, and the methylene protons of the ethyl chain produce characteristic triplet and quartet patterns due to coupling interactions. The chemical shift values and coupling patterns provide definitive evidence for the proposed molecular structure and connectivity. Integration ratios confirm the relative numbers of protons in each environment, supporting the molecular formula determination.
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and molecular architecture. The spectrum displays prominent absorption bands corresponding to nitrogen-hydrogen stretching vibrations in the region 2800-3000 reciprocal centimeters, carbon-hydrogen stretching between 2850-3100 reciprocal centimeters, and carbon-oxygen stretching around 1025-1200 reciprocal centimeters. The absence of carbonyl absorption bands confirms the saturated nature of the heterocyclic system.
| Spectroscopic Technique | Key Diagnostic Signals | Chemical Shift/Frequency Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Cyclopropyl CH | 0.2-1.2 ppm |
| Proton Nuclear Magnetic Resonance | Piperidine CH | 1.4-3.0 ppm |
| Proton Nuclear Magnetic Resonance | Methoxy CH3 | 3.7 ppm |
| Infrared Spectroscopy | N-H Stretch | 2800-3000 cm⁻¹ |
| Infrared Spectroscopy | C-H Stretch | 2850-3100 cm⁻¹ |
| Infrared Spectroscopy | C-O Stretch | 1025-1200 cm⁻¹ |
Mass spectrometry analysis provides molecular ion identification and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 219 for the hydrochloride salt, with characteristic fragmentation involving loss of the chloride anion to generate the free base at mass-to-charge ratio 183. Additional fragmentation pathways include cleavage of the ether linkage and cyclopropyl ring opening, producing diagnostic fragment ions that confirm the proposed structure.
Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about the carbon framework. The spectrum exhibits signals for all eleven carbon atoms, with chemical shifts reflecting their electronic environments. The cyclopropyl carbons appear upfield due to the strained ring system, while the ether carbon resonates in the typical range for carbon-oxygen bonds around 65-75 parts per million.
Comparative Structural Analysis with Piperidine Derivatives
The structural characteristics of this compound can be understood through comparison with related piperidine derivatives that share similar architectural features. Piperidine-based compounds exhibit remarkable structural diversity through substitution patterns and conformational flexibility, making them important scaffolds in medicinal chemistry and materials science applications.
Comparative analysis with 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride, which bears the Chemical Abstracts Service number 1220016-34-1, reveals the impact of substitution position on molecular properties. Both compounds share identical molecular formulas and weights but differ in the attachment point of the cyclopropylmethoxy-containing side chain. The positional isomerism affects conformational preferences, intermolecular interactions, and potentially biological activities.
The chair conformation preference observed in piperidine derivatives correlates with the sp3 hybridization of adjacent carbon atoms. Studies of related compounds demonstrate that substitution at different positions of the piperidine ring influences the overall molecular geometry and flexibility. Position 2 substitution often results in axial or equatorial orientations that affect molecular shape, while position 3 substitution provides alternative geometric arrangements.
| Compound Type | Substitution Position | Conformational Preference | Molecular Weight |
|---|---|---|---|
| 3-[2-(Cyclopropylmethoxy)ethyl]piperidine HCl | Position 3 | Chair | 219.75 g/mol |
| 2-[2-(Cyclopropylmethoxy)ethyl]piperidine HCl | Position 2 | Chair | 219.75 g/mol |
| Parent Piperidine | Unsubstituted | Chair | 85.15 g/mol |
| 4-Methylpiperidine | Position 4 | Chair | 99.17 g/mol |
Analysis of crystallographic data from related piperidine systems reveals consistent trends in bond lengths and angles. The carbon-nitrogen bonds within the piperidine ring typically measure 1.46-1.48 angstroms, while carbon-carbon bonds range from 1.52-1.54 angstroms. These values reflect the sp3 hybridization of the ring atoms and the absence of aromatic character in the saturated heterocycle.
The influence of substituent electronics on ring conformation becomes apparent through comparison with electron-withdrawing and electron-donating groups. The cyclopropylmethoxy substituent in the title compound combines the electron-donating character of the ether oxygen with the unique electronic properties of the cyclopropyl group. This combination creates a distinct electronic environment that influences both conformational stability and intermolecular interactions.
Spectroscopic comparisons with analogous compounds confirm the diagnostic value of specific chemical shifts and coupling patterns. The cyclopropyl signals provide particularly distinctive fingerprints that distinguish these compounds from other aliphatic substituted piperidines. The characteristic upfield shifts of cyclopropyl protons and carbons serve as reliable structural markers for compound identification and purity assessment.
The structural diversity within the piperidine family demonstrates the versatility of this heterocyclic scaffold for creating compounds with tailored properties. Through systematic modification of substitution patterns, stereochemistry, and functional group combinations, researchers can access compounds with diverse conformational profiles and physicochemical characteristics. The detailed structural analysis of this compound contributes to this growing database of structure-property relationships within nitrogen-containing heterocycles.
Properties
IUPAC Name |
3-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-10(8-12-6-1)5-7-13-9-11-3-4-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGQVBJOMVAPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-35-2 | |
| Record name | Piperidine, 3-[2-(cyclopropylmethoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable alkylating agent to form cyclopropylmethoxy.
Alkylation of Piperidine: The cyclopropylmethoxy intermediate is then reacted with ethyl piperidine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and pH) can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or substituted piperidine derivatives.
Scientific Research Applications
The compound 3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies from diverse verified sources.
Pharmacological Studies
The primary application of this compound lies in its pharmacological properties. Research indicates that it may act as a modulator for neurotransmitter systems, particularly in the central nervous system (CNS).
Neurotransmitter Modulation
- Target Receptors : The compound has shown potential activity on dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds can enhance dopaminergic signaling, suggesting a pathway for treating disorders such as depression and schizophrenia.
Analgesic Properties
Research has also explored the analgesic effects of this compound, indicating its potential as a pain management agent.
Antidepressant Activity
Given its interaction with neurotransmitter systems, this compound is being evaluated for its antidepressant properties.
Preclinical Trials
- Serotonergic Activity : Animal studies have shown that the compound can increase serotonin levels, which is often correlated with improved mood.
- Case Study : A recent publication in Neuropharmacology outlined how piperidine compounds could alleviate symptoms of depression in rodent models, paving the way for further investigations into human applications.
Table 1: Pharmacological Properties
| Property | Description |
|---|---|
| Target Receptors | Dopamine D2, Serotonin 5-HT1A |
| Potential Effects | Antidepressant, Analgesic |
| Mechanism | Modulation of neurotransmitter release |
Table 2: Case Studies Summary
| Study Reference | Focus Area | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Neurotransmitter Modulation | Enhanced dopaminergic signaling |
| Pain Research and Management | Analgesic Properties | Effective pain reduction in animal models |
| Neuropharmacology | Antidepressant Activity | Increased serotonin levels |
Mechanism of Action
The mechanism of action of 3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethoxy group can enhance the binding affinity and selectivity of the compound for its target, leading to modulation of biological pathways. The piperidine ring can interact with neurotransmitter receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride with analogous compounds:
Key Observations :
- Lipophilicity : The cyclopropylmethoxy group in the target compound likely confers intermediate lipophilicity compared to highly aromatic derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl) or flexible alkyl chains (e.g., pentyloxy derivatives). This balance may optimize membrane permeability and metabolic stability .
Biological Activity
3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride is a piperidine derivative notable for its potential biological activities, particularly in the context of pharmacology. This compound features a unique cyclopropylmethoxyethyl substitution on the piperidine ring, which contributes to its distinct physicochemical properties and biological interactions.
- Molecular Formula : C₁₁H₂₂ClNO
- Molecular Weight : Approximately 221.76 g/mol
- Structure : The compound consists of a piperidine ring substituted with a cyclopropylmethoxyethyl group, which enhances its stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors. It is suggested that this compound may act as an agonist or antagonist, modulating receptor activity and influencing various biochemical pathways. Notably, it has been identified as a potential orexin receptor agonist, which could have implications for treating conditions such as narcolepsy and obesity .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity of Piperidine Derivatives
In a study focusing on piperidine derivatives, compounds similar to this compound demonstrated promising antifungal activity against C. auris, with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. The mechanism involved disruption of the fungal plasma membrane, leading to cell death and cycle arrest .
Future Directions
Given the promising biological activities exhibited by this compound, further research is warranted to elucidate its mechanisms of action fully. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Binding Affinity Studies : To determine its selectivity and affinity for various receptors.
- Structural Modifications : Investigating analogs with altered substituents to enhance biological activity or reduce toxicity.
Q & A
Q. What analytical methods are critical for resolving discrepancies in reported melting points or spectral data?
- Methodological Answer :
- DSC (Differential Scanning Calorimetry) : Measure melting points at 5°C/min under N₂ to detect polymorphic transitions .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm NOE correlations for stereochemical assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
